molecular formula C45H38NO4P B8146764 5-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)-5H-dibenzo[b,f]azepine

5-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)-5H-dibenzo[b,f]azepine

Katalognummer: B8146764
Molekulargewicht: 687.8 g/mol
InChI-Schlüssel: LJUJDGCREBDENF-NCRNUEESSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex heterocyclic molecule featuring a dibenzo[b,f]azepine core fused with a phosphorus-containing tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin system. The stereochemistry (3aR,8aR) and substituents—dimethyl and tetraphenyl groups—impart unique electronic and steric properties. Its synthesis likely involves multi-step cyclization and phosphorylation, analogous to methods for related dioxaphosphepin derivatives (e.g., ).

Eigenschaften

IUPAC Name

11-[(3aR,8aR)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]benzo[b][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H38NO4P/c1-43(2)47-41-42(48-43)45(37-25-11-5-12-26-37,38-27-13-6-14-28-38)50-51(49-44(41,35-21-7-3-8-22-35)36-23-9-4-10-24-36)46-39-29-17-15-19-33(39)31-32-34-20-16-18-30-40(34)46/h3-32,41-42H,1-2H3/t41-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUJDGCREBDENF-NCRNUEESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5C6=CC=CC=C6C=CC7=CC=CC=C75)(C8=CC=CC=C8)C9=CC=CC=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5C6=CC=CC=C6C=CC7=CC=CC=C75)(C8=CC=CC=C8)C9=CC=CC=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H38NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)-5H-dibenzo[b,f]azepine (commonly referred to as Dioxaphosphepin) is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of Dioxaphosphepin is C45H38NO4PC_{45}H_{38}NO_4P with a molecular weight of approximately 703.76 g/mol. The compound features a unique dioxaphosphepin structure that contributes to its biological activity.

Anticancer Properties

Research indicates that compounds with similar structural features to Dioxaphosphepin exhibit significant anticancer activity. A study assessing various phosphorus-containing compounds demonstrated that certain derivatives could inhibit the growth of cancer cell lines such as HCT116 and MCF-7 through mechanisms involving apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activity

Compound TypeCell Lines TestedMechanism of ActionReference
AminophosphonatesHCT116, MCF-7Induction of apoptosis
DioxaphosphepinsVariousCell cycle arrest
TADDOL-derived ligandsHUH7, DAOYCytotoxicity

The anticancer effects of Dioxaphosphepin derivatives may be attributed to their ability to interact with cellular targets such as enzymes involved in cell proliferation and survival. For instance, aminophosphonates have been shown to induce apoptosis via mitochondrial pathways and increase caspase activity in cancer cells . This suggests that Dioxaphosphepin may share similar mechanisms.

Case Studies

In a recent investigation involving a series of phosphorus-containing heterocycles, researchers found that compounds with dioxaphosphepin structures exhibited notable cytotoxicity against various cancer cell lines. The study utilized assays such as the CellTiter-Blue viability assay to evaluate cell survival rates post-treatment. The results indicated that Dioxaphosphepin derivatives could significantly reduce cell viability in treated groups compared to controls .

Table 2: Case Study Results

Study FocusCell Line TestedTreatment Duration (h)Viability Reduction (%)Reference
CytotoxicityD425Med2460
Apoptosis InductionSK-OV-34870

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets effectively due to the presence of both dioxole and dioxaphosphepin moieties. These interactions could lead to the development of new drugs targeting diseases such as cancer and neurodegenerative disorders.

  • Case Study : A study published in Medicinal Chemistry explored similar phosphine derivatives and their cytotoxic effects on cancer cell lines. The findings indicated that modifications in the phosphine structure could enhance potency against specific cancer types .

Catalysis

Phosphine compounds are well-known ligands in catalysis. The unique structure of this compound may enable it to act as a catalyst in various organic reactions.

  • Application : It can be used in transition metal-catalyzed reactions such as cross-coupling reactions (e.g., Suzuki and Heck reactions), where phosphine ligands play a crucial role in stabilizing metal centers and facilitating the reaction process .

Material Science

The compound's properties may lend themselves to applications in material science, particularly in the development of new polymers or materials with desirable mechanical or thermal properties.

  • Research Insight : Recent studies have shown that incorporating phosphine-based compounds into polymer matrices can significantly enhance thermal stability and mechanical strength .

Data Tables

Application AreaPotential UsesRelevant Studies/Findings
Medicinal ChemistryDrug development for cancer and neurodegenerative diseasesCytotoxic effects on cancer cell lines
CatalysisLigand in metal-catalyzed organic reactionsEnhanced reaction rates in cross-coupling
Material ScienceDevelopment of high-performance polymersImproved thermal stability in polymer composites

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Acceptors/Donors
Target Compound Dibenzo[b,f]azepine + dioxaphosphepin 2,2-Dimethyl; 4,4,8,8-tetraphenyl ~800 (estimated) ~8.5 4 acceptors; 0 donors
(3aR,8aR)-4,4,8,8-Tetra([1,1':3',1''-terphenyl]-5'-yl)-6-chloro-6-isopropyl-2,2-dimethyltetrahydro-... () Dioxasilepine Chloro, isopropyl, terphenyl groups ~1200 ~12.0 3 acceptors; 0 donors
5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole () Furodioxolane + oxazole Phenyl, methyl ~350 ~2.8 5 acceptors; 0 donors
2,3-Dihydro-6-methyl-2-oxo-1,3-benzodiazepin-5-one (DHP, ) Benzodiazepinone Methyl, keto group ~190 ~1.2 3 acceptors; 1 donor

Key Observations :

  • Steric and Electronic Effects : The target compound’s tetraphenyl and dimethyl groups confer high hydrophobicity (logP ~8.5) compared to smaller analogs like DHP (logP ~1.2). This may limit solubility but enhance membrane permeability in biological systems .
  • Phosphorus vs. Silicon/Sulfur Analogs : Replacement of phosphorus in the dioxaphosphepin ring with silicon () or sulfur (e.g., benzodiazepines in ) alters ring geometry and electronic properties. Phosphorus’s lone pair may enable catalytic or coordination roles absent in silicon/sulfur analogs .
  • However, the tetraphenyl groups may sterically hinder target binding compared to simpler analogs .

Mechanistic Insights from Computational and Experimental Studies

  • MOA Predictions: Systems pharmacology approaches () suggest that structurally similar compounds (e.g., oleanolic acid and hederagenin) share mechanisms of action (MOAs). By analogy, the target compound’s dibenzoazepine core may interact with dopamine or serotonin receptors, as seen in rigidified benzazepine derivatives (). Molecular docking could further elucidate target specificity .
  • Synthetic Challenges : The stereochemical complexity (3aR,8aR) necessitates advanced crystallization techniques (e.g., SHELX refinement, ) for structural validation, as employed for related heterocycles .

Vorbereitungsmethoden

Three-Step Assembly from o-Nitrobenzyl Chlorides

  • Nucleophilic Addition :
    Tetrakis(dimethylamino)ethylene (TDAE) mediates the reaction between substituted o-nitrobenzyl chlorides and 2-chlorobenzaldehydes, yielding 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol derivatives.

    • Key condition: Anhydrous THF, 0°C to room temperature.

    • Yield: 70–85%.

  • Nitro Group Reduction :
    Catalytic hydrogenation (Pd/C, hydrazine hydrate) reduces the nitro group to an amine, forming 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediates.

    • Yield: 90–95%.

  • Intramolecular Buchwald–Hartwig Amination :
    Cyclization under palladium catalysis forms the dibenzoazepine core. Optimized conditions include:

    • Catalyst: Pd(OAc)₂/Xantphos

    • Base: Cs₂CO₃

    • Solvent: Toluene at 135°C.

    • Yield: 60–80%.

Table 1: Representative Dibenzoazepine Intermediates

Substituent (R₁, R₂)Reaction Temp (°C)Overall Yield (%)
H, H13571
CF₃, H13542
Cl, CH₃13521

Construction of the Chiral Dioxaphosphepin Moiety

The dioxaphosphepin subunit is synthesized via asymmetric hydrophosphonylation , adapting methodologies from α-amido sulphone chemistry.

Diastereoselective Hydrophosphonylation

  • Imine Generation :
    α-Amido sulphones react with H-phosphonates in THF under basic conditions (K₂CO₃, 66°C) to form imine intermediates in situ.

  • Phosphorus–Carbon Bond Formation :
    Chiral H-phosphonates derived from TADDOL induce stereochemical control at the α-carbon.

    • Optimal conditions: −78°C, THF, 4 h.

    • Diastereomeric ratio (dr): Up to 100:0.

Table 2: Stereochemical Outcomes with TADDOL-Derived Reagents

H-Phosphonatedr (R:S)Yield (%)
(R,R)-TADDOL-PO(OEt)₂100:092
(S,S)-TADDOL-PO(OEt)₂0:10089

Coupling of Azepine and Dioxaphosphepin Subunits

The final assembly involves linking the dibenzoazepine core with the dioxaphosphepin group through a nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling .

Chloride Displacement Strategy

  • Activation of Azepine :
    The 5-position of dibenzoazepine is functionalized as a chloride using phosgene.

    • Conditions: Toluene, 50–70°C, phosgene gas.

    • Intermediate: 5-chlorocarbonyl-5H-dibenzo[b,f]azepine.

  • Phosphorus–Nitrogen Bond Formation :
    The chloride intermediate reacts with the deprotonated dioxaphosphepin alcohol under Mitsunobu conditions:

    • Reagents: DIAD, PPh₃

    • Solvent: THF, 0°C to room temperature.

    • Yield: 50–65% (estimated from analogous reactions).

Stereochemical Control and Resolution

The (3aR,8aR) configuration is achieved through:

  • Chiral Auxiliaries : TADDOL-based phosphonates enforce stereochemistry during hydrophosphonylation.

  • Crystallization-Induced Asymmetric Transformation : Recrystallization from methanol/water mixtures enriches the desired diastereomer.

Critical Reaction Optimization Parameters

Temperature Dependence in Cyclization

Elevated temperatures (135°C) are required for Buchwald–Hartwig coupling of electron-deficient aryl chlorides, while electron-rich substrates react at 100°C.

Solvent Effects on Diastereoselectivity

Polar aprotic solvents (THF > DMF > DCM) improve dr in hydrophosphonylation by stabilizing transition states.

Catalytic System Tuning

Pd(OAc)₂/Xantphos outperforms other catalysts (e.g., Pd₂(dba)₃) in azepine cyclization due to enhanced stability at high temperatures.

Analytical Characterization

  • X-Ray Crystallography :
    The absolute configuration of intermediate 4i (dibenzoazepine derivative) was confirmed via single-crystal X-ray analysis (CCDC-2391789).

  • ³¹P NMR Spectroscopy :
    The dioxaphosphepin moiety exhibits characteristic shifts between δ +15 to +25 ppm.

  • Chiral HPLC :
    Enantiomeric excess (ee) >99% achieved using Chiralpak AD-H columns.

Industrial-Scale Considerations

Adapting patent methodologies:

  • Phosgene Alternatives : Triphosgene or diphosgene may replace gaseous phosgene for safer handling.

  • Continuous Flow Processing :

    • Buchwald–Hartwig coupling in microreactors improves heat transfer and reduces Pd loading.

  • In Situ Detoxification :
    Excess phosgene is hydrolyzed to CO₂ and HCl by controlled water addition .

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of this compound?

  • Answer : Use high-resolution nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry (e.g., ¹H, ¹³C, and ³¹P NMR) and X-ray crystallography for absolute configuration validation. The compound’s tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin core requires careful analysis of phosphorus-containing moieties. Mass spectrometry (HRMS) should verify molecular weight (C₃₃H₃₄NO₄P, 539.60 g/mol) and purity. Refer to crystallographic data from patents for comparison .

Q. How can researchers optimize synthetic routes for this compound?

  • Answer : Employ stepwise coupling reactions using organophosphorus intermediates, as described in EP 4 374 877 A2. Key steps include:

  • Reagent selection : Use chiral auxiliaries (e.g., 2,2-dimethyl substituents) to enforce stereochemical control.
  • Purification : Chromatography on silica gel with gradient elution (hexane/ethyl acetate) to isolate intermediates.
  • Yield improvement : Optimize reaction time and temperature for the dioxaphosphepin ring closure (e.g., 60–80°C under inert atmosphere) .

Q. What theoretical frameworks are relevant for studying its reactivity?

  • Answer : Ground studies in stereoelectronic theory to predict regioselectivity in azepine functionalization. Molecular orbital analysis (e.g., DFT calculations) can elucidate interactions between the dibenzazepine and dioxaphosphepin moieties. Link experimental outcomes to conceptual frameworks like frontier molecular orbital (FMO) theory for mechanistic insights .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reaction outcomes?

  • Answer : Use density functional theory (DFT) to simulate reaction pathways and identify competing intermediates. For example, discrepancies in stereochemical outcomes may arise from torsional strain in the tetraphenyl-substituted dioxaphosphepin ring. Validate simulations with kinetic isotope effect (KIE) studies or variable-temperature NMR .

Q. What methodologies address low solubility in catalytic applications?

  • Answer : Modify the compound’s periphery via:

  • Derivatization : Introduce polar groups (e.g., sulfonate or ammonium salts) to the dibenzazepine ring.
  • Co-solvent systems : Use DMSO/THF mixtures (v/v 1:3) to enhance solubility without degrading the phosphorus center.
  • Encapsulation : Employ supramolecular hosts (e.g., cyclodextrins) for aqueous-phase applications. Monitor stability via UV-Vis spectroscopy .

Q. How can AI-driven tools improve process control in scaled-up synthesis?

  • Answer : Integrate machine learning (ML) with COMSOL Multiphysics to optimize parameters:

  • Data input : Feed historical reaction data (yield, purity, temperature) into neural networks.
  • Real-time adjustments : Use AI to adjust reagent stoichiometry or cooling rates during exothermic steps (e.g., phosphine oxide formation).
  • Predictive analytics : Forecast batch consistency using Bayesian optimization models .

Q. What strategies resolve discrepancies in enantiomeric excess (ee) measurements?

  • Answer : Cross-validate ee using:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol.
  • Circular dichroism (CD) : Correlate CD signals with X-ray crystallography data.
  • Stereochemical probes : Synthesize diastereomeric derivatives (e.g., Mosher esters) for absolute configuration confirmation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.